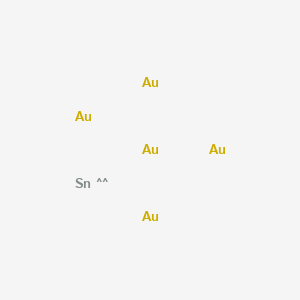![molecular formula C20H11NO2S B14718909 5h-Naphtho[2,3-c]phenothiazine-8,13-dione CAS No. 6937-82-2](/img/structure/B14718909.png)
5h-Naphtho[2,3-c]phenothiazine-8,13-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of phenothiazines, which are heterocyclic compounds containing sulfur and nitrogen atoms within their ring structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5h-Naphtho[2,3-c]phenothiazine-8,13-dione typically involves the thermolysis of 1-arylthio-2-azidoanthraquinones in dimethyl sulfoxide (DMSO) at 150°C. This method yields substituted 5h-Naphtho[2,3-c]phenothiazine-8,13-diones . Additionally, photolysis of azides at 77 K and reactions of 1-arylthio-2-azidoanthraquinones with potassium hydroxide (KOH) in DMSO at 20°C can also produce this compound in quantitative yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of DMSO as a solvent and controlled reaction conditions are crucial for achieving high yields and purity in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
5h-Naphtho[2,3-c]phenothiazine-8,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moieties to hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5h-Naphtho[2,3-c]phenothiazine-8,13-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to other biologically active phenothiazines.
Industry: Utilized in the development of electro-optical materials and organic semiconductors.
Wirkmechanismus
The mechanism of action of 5h-Naphtho[2,3-c]phenothiazine-8,13-dione involves its interaction with various molecular targets and pathways. The compound’s quinone moieties can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is particularly relevant in its potential anticancer and antimicrobial activities, where ROS generation can lead to cell damage and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
12H-Benzo[b]phenothiazine-6,11-dione:
1,4-Naphthoquinone: Shares the naphthoquinone moiety and exhibits similar redox properties.
Phenothiazine: The parent compound of the phenothiazine class, widely studied for its biological activities.
Uniqueness
5h-Naphtho[2,3-c]phenothiazine-8,13-dione is unique due to its combination of naphthoquinone and phenothiazine structures, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
6937-82-2 |
|---|---|
Molekularformel |
C20H11NO2S |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
5H-naphtho[2,3-c]phenothiazine-8,13-dione |
InChI |
InChI=1S/C20H11NO2S/c22-18-11-5-1-2-6-12(11)19(23)17-13(18)9-10-15-20(17)24-16-8-4-3-7-14(16)21-15/h1-10,21H |
InChI-Schlüssel |
RSCAZJBRAXOOMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)NC5=CC=CC=C5S4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


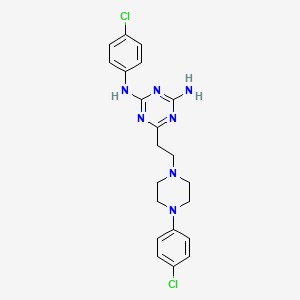
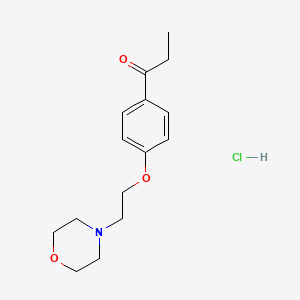
![Pentacyclo[23.3.1.1~4,8~.1~11,15~.1~18,22~]dotriaconta-1(29),4(32),5,7,11(31),12,14,18(30),19,21,25,27-dodecaene](/img/structure/B14718840.png)
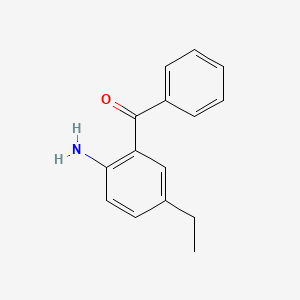
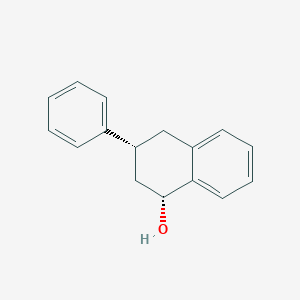
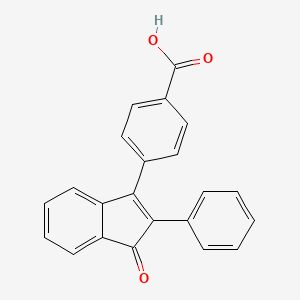
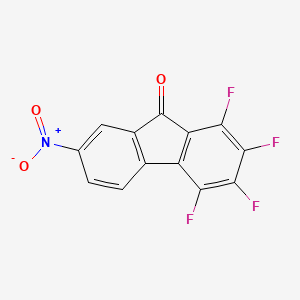
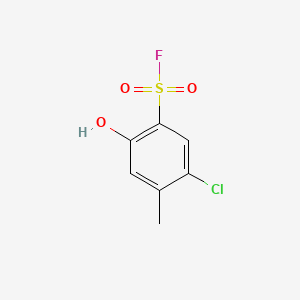
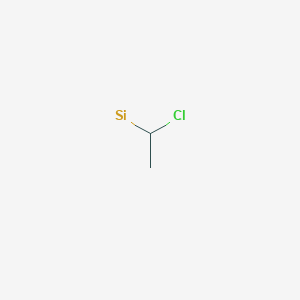

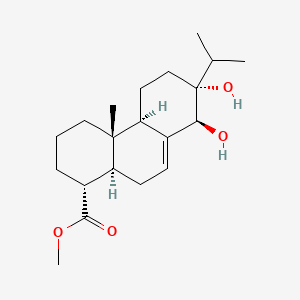

![2-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14718897.png)
